Iron potassium bis(sulphate)
Description
Properties
CAS No. |
13718-65-5 |
|---|---|
Molecular Formula |
FeKO8S2 |
Molecular Weight |
287.1 g/mol |
IUPAC Name |
potassium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChI Key |
RZEWPBTZTSBBAK-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
Other CAS No. |
13718-65-5 |
Synonyms |
iron potassium bis(sulphate) |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of Iron Potassium Bis Sulphate
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis methods are effective for producing iron potassium bis(sulphate) with high crystallinity and controlled morphology. smolecule.com These processes are typically conducted in a sealed vessel, known as an autoclave, where reactants are subjected to elevated temperatures and pressures.
Hydrothermal synthesis, which uses water as the solvent, generally operates at temperatures between 105-200°C under autogenous pressure. smolecule.com The mechanism involves the initial dissolution of iron and potassium precursors in the aqueous medium, leading to the formation of iron-sulfate complexes. As the temperature and pressure increase, the solubility of the species changes, facilitating the nucleation and growth of KFe(SO₄)₂ crystals. This method allows for the formation of complex sulfate (B86663) coordination networks, yielding a well-defined crystalline product. smolecule.com Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents, which can influence the resulting particle size, shape, and phase purity.
Solid-State Reaction Methods for Controlled Synthesis
Solid-state reaction methods involve the direct reaction of solid precursors at elevated temperatures to form the desired product. This approach avoids the use of solvents and is a common technique in materials science for producing inorganic compounds.
One documented method for synthesizing KFe(SO₄)₂, also known by its mineral name yavapaiite, involves the heat treatment of a crystallized product derived from a solution containing potassium sulfate (K₂SO₄) and iron(III) sulfate (Fe₂(SO₄)₃). geologyscience.ru The process begins with the vacuum crystallization of a solution with a 1:1 molar ratio of K₂SO₄ and Fe₂(SO₄)₃. geologyscience.ru The resulting solid precursor is then subjected to a subsequent heat treatment at 400°C, which induces a solid-state transformation to form anhydrous iron potassium bis(sulphate). geologyscience.ru
Formation from Precursor Minerals and Compounds
Iron potassium bis(sulphate) is a significant intermediate in the thermal decomposition of certain minerals, particularly those from the jarosite group. geologyscience.ru
Jarosite is a hydrous sulfate of potassium and iron with the formula KFe₃(SO₄)₂(OH)₆. wikipedia.org It is commonly found in environments where iron sulfides have been oxidized, such as in acid mine drainage settings. wikipedia.orgnewcastle.edu.au The thermal decomposition of potassium-jarosite is a well-studied process that proceeds in distinct stages, leading directly to the formation of iron potassium bis(sulphate). geologyscience.rujournalssystem.comajsonline.org
The first major step in the thermal decomposition of potassium-jarosite is dehydroxylation, which involves the removal of structural hydroxyl (OH) groups as water vapor. journalssystem.comajsonline.org This process occurs at approximately 400–450°C. geologyscience.rujournalssystem.com Thermogravimetric analysis shows a significant mass loss at around 443.0°C, corresponding to the breakdown of the jarosite lattice. journalssystem.com This endothermic reaction yields anhydrous iron potassium bis(sulphate) and hematite (B75146) (Fe₂O₃) as the primary solid phases. geologyscience.rujournalssystem.com
The chemical equation for this dehydroxylation step is: KFe₃(SO₄)₂(OH)₆ (s) → KFe(SO₄)₂ (s) + Fe₂O₃ (s) + 3H₂O (g) geologyscience.rujournalssystem.com
The resulting products, KFe(SO₄)₂ and Fe₂O₃, are key intermediates in the complete decomposition of the mineral. journalssystem.com
Upon further heating to higher temperatures, the iron potassium bis(sulphate) formed during dehydroxylation becomes unstable and undergoes a second decomposition process known as desulfonation. journalssystem.com This stage involves the loss of sulfur trioxide (SO₃) gas. The desulfonation of KFe(SO₄)₂ occurs in a temperature range of approximately 680°C to 780°C. journalssystem.com
The reaction for the desulfonation of iron potassium bis(sulphate) is: 2KFe(SO₄)₂ (s) → K₂SO₄ (s) + Fe₂O₃ (s) + 3SO₃ (g) journalssystem.com
The final solid products of the complete thermal decomposition of potassium-jarosite are potassium sulfate and additional hematite. journalssystem.com
| Decomposition Stage | Approximate Temperature | Chemical Reaction | Solid Products | Gaseous Products |
|---|---|---|---|---|
| Dehydroxylation | ~443°C journalssystem.com | KFe₃(SO₄)₂(OH)₆ → KFe(SO₄)₂ + Fe₂O₃ + 3H₂O geologyscience.rujournalssystem.com | Iron potassium bis(sulphate) (KFe(SO₄)₂), Hematite (Fe₂O₃) journalssystem.com | Water (H₂O) journalssystem.com |
| Desulfonation | ~688-779°C journalssystem.com | 2KFe(SO₄)₂ → K₂SO₄ + Fe₂O₃ + 3SO₃ journalssystem.com | Potassium sulfate (K₂SO₄), Hematite (Fe₂O₃) journalssystem.com | Sulfur trioxide (SO₃) journalssystem.com |
Iron potassium bis(sulphate) can also be synthesized directly by reacting various iron and sulfate species in solution. A common laboratory method involves mixing aqueous solutions of an iron(III) salt and a potassium salt. For example, combining solutions of iron(III) sulfate and potassium sulfate under controlled conditions can lead to the precipitation or crystallization of iron potassium bis(sulphate). smolecule.com
A more complex example involves the reaction of potassium hydroxide (B78521) (KOH), goethite (FeOOH), and sulfuric acid (H₂SO₄) in an aqueous solution, followed by the addition of ethanol (B145695) to induce precipitation. geologyscience.ru The resulting powder is then heated to ensure the formation of the anhydrous KFe(SO₄)₂ compound. geologyscience.ru These methods highlight the versatility of solution-based chemistry in producing iron potassium bis(sulphate) from various starting materials.
Thermal Decomposition of Jarosite-Group Minerals [KFe3(SO4)2(OH)6]
Methodologies for Controlling Crystallinity and Phase Purity
The control over the crystalline structure and the assurance of a single-phase product of iron potassium bis(sulphate), often identified by its mineral name yavapaiite, are critical for its functional applications. Research into the synthesis of this compound has highlighted several key parameters that can be adjusted to tailor the final product's characteristics. These methodologies can be broadly categorized into solid-state thermal decomposition and aqueous precipitation methods.
One of the primary methods for synthesizing phase-pure iron potassium bis(sulphate) is through the thermal decomposition of potassium jarosite (KFe₃(SO₄)₂(OH)₆). The temperature at which this decomposition is carried out is a critical factor in determining the phase composition of the resulting material. As the temperature is increased, the jarosite structure breaks down, leading to the formation of yavapaiite, hematite (Fe₂O₃), and water vapor.
Detailed studies on the thermal decomposition of potassium jarosite have provided insights into the temperature-dependent phase evolution. The transformation is not a simple, single-step process but rather a gradual decomposition where the relative amounts of the reactant and product phases change with temperature.
Table 1: Influence of Calcination Temperature on the Phase Composition of Potassium Jarosite Decomposition Products
| Calcination Temperature (K) | Jarosite (mol%) | Yavapaiite (mol%) | Hematite (mol%) |
|---|---|---|---|
| 600 | 28.6 | 35.7 | 35.7 |
| 625 | 0 | Complete decomposition to Yavapaiite and Hematite |
The data indicates that at 600 K, a significant portion of the jarosite has already decomposed into yavapaiite and hematite. By increasing the temperature to 625 K, the decomposition of jarosite is complete, yielding a mixture of yavapaiite and hematite. To obtain phase-pure yavapaiite from this mixture, subsequent purification steps would be necessary to remove the hematite co-product.
Another significant pathway for the synthesis of iron potassium bis(sulphate) involves precipitation from aqueous solutions. This method offers a greater degree of control over the final product's crystallinity and morphology through the manipulation of various reaction conditions. Key parameters that can be controlled include the pH of the solution, the concentration of the precursor reactants, the reaction temperature, and the rate of cooling or solvent evaporation.
The synthesis can be achieved by reacting potassium hydroxide (KOH), iron(III) oxyhydroxide (FeOOH), and sulfuric acid (H₂SO₄), followed by a heat treatment. The stoichiometry of the reactants is crucial for obtaining the desired KFe(SO₄)₂ phase.
While detailed quantitative data on the specific effects of these parameters on the crystallinity of KFe(SO₄)₂ are not extensively tabulated in the literature, the principles of crystallization suggest that:
Temperature: Higher synthesis temperatures generally favor the formation of larger and more well-defined crystals. However, excessively high temperatures can lead to the formation of undesirable phases or the decomposition of the product. A subsequent heat treatment or annealing step is often employed to improve the crystallinity of the initially precipitated solid. For instance, a heat treatment at 200°C for an extended period has been used in some synthesis protocols.
pH: The pH of the reaction medium plays a critical role in controlling the hydrolysis and precipitation of iron species. Maintaining the appropriate pH is essential to ensure the formation of the desired iron potassium bis(sulphate) and to prevent the precipitation of iron hydroxides or other impurity phases.
Reactant Concentration and Ratio: The concentrations and molar ratio of the potassium and iron sulfate precursors in the solution directly influence the supersaturation level, which in turn affects the nucleation and growth rates of the crystals. A 1:1 molar ratio of K₂SO₄ to Fe₂(SO₄)₃ has been mentioned in the context of vacuum crystallization methods.
The synthesis of phase-pure KFe(SO₄)₂ has been confirmed through techniques such as Rietveld refinement of X-ray diffraction (XRD) data, which allows for a detailed analysis of the crystal structure and the identification of any impurity phases. journalssystem.com Achieving a single-phase material is particularly important for applications such as in batteries, where the presence of impurities can adversely affect electrochemical performance.
Crystallographic and Advanced Structural Investigations
Determination of Crystal Structures and Unit Cell Parameters
The fundamental crystallographic identity of iron potassium bis(sulphate) is that of the mineral yavapaiite. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group has been identified as C2/m. This space group dictates the symmetry elements present within the crystal lattice, governing the arrangement of atoms in the unit cell.
Multiple studies have reported consistent unit cell parameters for this compound, with minor variations attributable to experimental conditions and analytical precision. The established parameters are detailed in the table below.
| Parameter | Value (Graeber & Rosenzweig, 1971) | Value (Forray et al., 2005) |
| a | 8.152 Å | 8.152 ± 0.001 Å |
| b | 5.153 Å | 5.151 ± 0.001 Å |
| c | 7.877 Å | 7.875 ± 0.001 Å |
| β | 94.90° | 94.80° |
X-ray diffraction (XRD) stands as a cornerstone technique for the structural characterization of crystalline materials like iron potassium bis(sulphate). It is through the analysis of XRD patterns that the fundamental crystal structure and unit cell dimensions have been determined.
Further enhancing the precision of these findings, the Rietveld refinement method has been employed. This powerful analytical tool involves the fitting of a calculated diffraction pattern to the experimentally obtained data, allowing for the refinement of various structural parameters. In the context of iron potassium bis(sulphate), Rietveld refinement has been instrumental in confirming the synthesis of phase-pure samples and in precisely determining the unit cell dimensions.
The magnetic properties of materials are often probed using neutron diffraction, as neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal. Iron potassium bis(sulphate) has been noted as a triangular-lattice magnet and is utilized as a model in magnetic studies. However, detailed elucidation of its specific magnetic structure through neutron diffraction experiments is not extensively documented in the current body of scientific literature.
Analysis of Coordination Environments and Geometric Properties
In the crystal structure of iron potassium bis(sulphate), the iron(III) ions are found in an octahedral coordination environment. This means each iron ion is surrounded by six oxygen atoms, forming an octahedron. However, these coordination polyhedra are not perfectly symmetrical and exhibit distortions. This distortion arises from the interplay of electrostatic forces and the geometric constraints of the crystal lattice.
The structure is characterized by the presence of ferric sulphate sheets with the composition n[Fe(SO₄)₂]⁻. These sheets are a key feature of the yavapaiite structure.
The potassium cations (K⁺) play a crucial role in linking the ferric sulphate sheets. They are positioned in a coplanar arrangement with these sheets, providing charge balance and structural integrity. The interactions between the potassium ions and the surrounding oxygen atoms of the sulphate groups are primarily electrostatic in nature.
To better understand the positioning and bonding of the potassium ions, bond-valence sum analysis has been utilized. This method allows for the verification of the probable positions of the K⁺ ions within the crystal structure by analyzing the bond lengths between the potassium and surrounding oxygen atoms.
Sulfate (B86663) Anion Orientations and Vibrational Modes
The sulfate ion (SO₄²⁻), a fundamental building block of iron potassium bis(sulfate), possesses a tetrahedral geometry in its free state. This geometry gives rise to four fundamental vibrational modes, conventionally labeled ν₁, ν₂, ν₃, and ν₄. For a free sulfate ion with perfect tetrahedral (T_d) symmetry, these modes appear at approximately 981 cm⁻¹ (ν₁, symmetric stretching), 451 cm⁻¹ (ν₂, symmetric bending), 1104 cm⁻¹ (ν₃, antisymmetric stretching), and 613 cm⁻¹ (ν₄, antisymmetric bending). geoscienceworld.org
In the crystalline lattice of iron potassium bis(sulfate), the sulfate tetrahedron is no longer in a symmetric environment. It is coordinated to both iron (Fe³⁺) and potassium (K⁺) ions, which distorts its ideal geometry and lowers its site symmetry. This reduction in symmetry has significant consequences for the vibrational spectra (Infrared and Raman), as it lifts the degeneracy of the ν₂ (doubly degenerate), ν₃ (triply degenerate), and ν₄ (triply degenerate) modes. geoscienceworld.org As a result, these single bands split into multiple distinct peaks, providing a sensitive probe of the local structural environment of the sulfate anion.
Vibrational spectroscopy, therefore, serves as a powerful tool for characterizing the different phases of iron potassium bis(sulfate). sci-hub.semjcce.org.mk The precise positions and splitting patterns of the sulfate vibrational bands are unique to each crystal structure (e.g., yavapaiite, krausite), reflecting the specific orientations and bonding interactions of the sulfate groups within the lattice. princeton.edu For instance, the strong band observed in the Raman spectrum of yavapaiite around 1032 cm⁻¹ is characteristic of the ν₁ symmetric stretching mode of the sulfate ion in that specific anhydrous framework. nih.gov
Hydration States and Their Influence on Crystal Architecture
The incorporation of water molecules into the crystal lattice of iron potassium bis(sulfate) profoundly influences its structural framework, leading to distinct hydrated phases with unique properties and architectures.
Anhydrous Structural Frameworks (e.g., Goldichite, Yavapaiite)
The primary anhydrous form of iron potassium bis(sulfate) is the mineral yavapaiite, KFe(SO₄)₂. geologyscience.ruresearchgate.net It is important to note that goldichite, KFe(SO₄)₂·4H₂O, is a tetrahydrate and not an anhydrous framework. The structure of yavapaiite is characterized by infinite two-dimensional sheets of composition [Fe(SO₄)₂]⁻. [1 from initial search] Within these sheets, Fe³⁺ ions are octahedrally coordinated by oxygen atoms from six different sulfate tetrahedra. These negatively charged sheets are linked together by potassium ions located between them, resulting in a layered structure. [1 from initial search] This arrangement accounts for the mineral's perfect {001} cleavage. [1 from initial search, 8 from initial search] The coordination polyhedra of both iron and sulfur are known to be distorted. [1 from initial search, 2 from initial search]
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | geologyscience.ruresearchgate.net |
| Space Group | C2/m | geologyscience.ruresearchgate.net |
| Unit Cell Parameters | a ≈ 8.152 Å | geologyscience.ruresearchgate.net |
| b ≈ 5.151 Å - 5.153 Å | ||
| c ≈ 7.875 Å - 7.877 Å | ||
| β ≈ 94.80° - 94.90° |
Monohydrate Structural Characterization (e.g., Krausite)
The monohydrate phase, represented by the mineral krausite (KFe(SO₄)₂·H₂O), exhibits a distinctly different crystal architecture. [4 from initial search] Instead of sheets, the structure of krausite is built from infinite chains with the composition [Fe(SO₄)₂·H₂O]⁻ that run parallel to the b-axis. [3 from initial search] In these chains, the Fe³⁺ ion is octahedrally coordinated to five oxygen atoms from sulfate tetrahedra and one oxygen atom from a water molecule. These parallel chains are then linked together by potassium cations, which are coordinated by ten nearest-neighbor oxygen atoms. [3 from initial search] This specific spatial arrangement explains the observed perfect {001} and good {100} cleavages in krausite. [3 from initial search, 6 from initial search]
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [6 from initial search] |
| Space Group | P2₁/m | [4 from initial search, 6 from initial search] |
| Unit Cell Parameters | a ≈ 7.91 Å - 7.938 Å | [3 from initial search, 6 from initial search] |
| b ≈ 5.15 Å | ||
| c ≈ 8.99 Å - 8.988 Å | ||
| β ≈ 102.75° |
Structural Transformations Induced by Hydration and Dehydration
The processes of hydration and dehydration induce significant structural transformations in the iron potassium sulfate system. Unlike some materials that can reversibly absorb and release water, the dehydration of hydrated ferric sulfates is often an irreversible process that leads to the breakdown of the original crystal structure. [9 from initial search] Studies on various hydrated iron sulfates have shown that they begin to decompose at relatively low temperatures, often around 50°C. [9 from initial search] This structural collapse, rather than a simple transition to an anhydrous phase, suggests that the water molecules are integral to the stability of the hydrated frameworks.
Conversely, the anhydrous phase, yavapaiite, is stable up to high temperatures. Its thermal decomposition only begins around 500°C and is not complete until about 700°C. researchgate.net Structural transformations can also be induced by other environmental factors. For example, the related mineral jarosite (KFe₃(SO₄)₂(OH)₆) has been shown to convert into yavapaiite under reduced atmospheric pressure, a transformation detected by the appearance of yavapaiite's characteristic Raman peak. nih.gov This highlights that changes in hydration, dehydroxylation, and pressure can all serve as driving forces for profound structural reorganization in these sulfate systems.
Investigations into Structural Disorder and Stacking Faults
In crystallography, a stacking fault is a planar defect representing an error in the sequence of atomic layers. wikipedia.org Such imperfections are common in materials with layered or sheet-like crystal structures. nih.govrsc.org Given the crystal architectures of iron potassium bis(sulfate), the potential for such disorder exists.
In the anhydrous yavapaiite structure, which is built from stacked [Fe(SO₄)₂]⁻ sheets, a stacking fault could theoretically occur as an interruption or a lateral shift in the regular A-B-A-B... stacking sequence of these sheets. Similarly, in the chain-based structure of krausite, disorder could arise from irregularities in the packing arrangement of the parallel chains.
While specific studies detailing the presence and nature of stacking faults in iron potassium bis(sulfate) minerals are not widely documented, the layered nature of its different phases makes them susceptible to this type of structural disorder. The presence of such faults would influence the material's physical and electronic properties. Advanced diffraction techniques, such as the analysis of diffuse X-ray scattering, would be required to identify and characterize the nature of any stacking faults present in these materials. nih.gov
Analysis of Intermolecular Interactions, Including Hydrogen Bonding
The intermolecular forces holding the crystal structures of iron potassium bis(sulfate) together vary significantly with the state of hydration. In the anhydrous yavapaiite, the structure is dominated by strong ionic bonds between the K⁺ cations and the negatively charged [Fe(SO₄)₂]⁻ sheets.
Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of atoms within a molecule. By analyzing the frequencies of absorbed or scattered light, it is possible to identify the functional groups present and deduce information about bonding and molecular structure.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify molecular components and elucidate structure by measuring the absorption of infrared radiation. When applied to Iron potassium bis(sulphate), the resulting spectrum is primarily characterized by the vibrational modes of the sulphate (SO₄²⁻) anion. The tetrahedral sulphate ion has four fundamental vibrational modes, though not all may be active or resolved in the infrared spectrum, depending on the crystal symmetry. researchgate.net The interaction of the sulphate ion with the potassium (K⁺) and ferric (Fe³⁺) cations in the crystal lattice can cause a splitting of degenerate modes and shifts in vibrational frequencies compared to the free ion. witpress.com
The principal vibrational modes for the sulphate group that are typically observed in an FTIR spectrum are the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes. researchgate.net The symmetric stretching (ν₁) mode is formally infrared-inactive in a perfect tetrahedral symmetry (T_d) but can become weakly active if the symmetry is lowered due to coordination with the metal ions in the solid state. researchgate.net The symmetric bending (ν₂) mode also appears at lower frequencies.
Table 1: Expected FTIR Vibrational Modes for the Sulphate Group in Iron Potassium Bis(sulphate)
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| ν₁ | Symmetric Stretch | 900 - 1027 |
| ν₂ | Symmetric Bend | 440 - 575 |
| ν₃ | Asymmetric Stretch | 1050 - 1200 |
| ν₄ | Asymmetric Bend | 600 - 670 |
Data derived from general sulphate vibrational mode ranges. researchgate.net
Analysis of the precise peak positions and any observed splitting of these bands provides detailed information on the coordination environment of the sulphate anions within the Iron potassium bis(sulphate) crystal structure. witpress.comosu.edu
Raman spectroscopy is a light scattering technique that is complementary to FTIR spectroscopy. It detects vibrational modes that result in a change in the polarizability of a molecule. jsaer.com For Iron potassium bis(sulphate), Raman analysis is particularly effective for phase identification and for probing the bonding within the crystal lattice.
In contrast to FTIR, the symmetric stretching mode (ν₁) of the sulphate group is typically the most intense band in the Raman spectrum. researchgate.net All four fundamental vibrations of the sulphate tetrahedron are Raman-active. researchgate.net The number of observed bands and their frequencies are highly sensitive to the symmetry of the sulphate group within the crystal, making Raman spectroscopy an excellent tool for identifying specific crystalline phases of the compound. journalssystem.com
Furthermore, Raman spectroscopy can sometimes detect the low-frequency modes associated with the metal-oxygen (Fe-O) bonds in the lattice. The observation of these bands would provide direct evidence of the coordination between the ferric ion and the sulphate groups. researchgate.net
Table 2: Raman-Active Vibrational Modes for the Sulphate Group
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Activity |
|---|---|---|---|
| ν₁ | Symmetric Stretch | ~993 | Raman Active, Strong |
| ν₂ | Symmetric Bend | ~450 | Raman Active, Weak |
| ν₃ | Asymmetric Stretch | ~1100 | Raman Active, Weak |
| ν₄ | Asymmetric Bend | ~620 | Raman Active, Weak |
Data based on general vibrational modes for sulphate. researchgate.net
X-ray Based Spectroscopic Techniques for Electronic and Structural Insight
X-ray spectroscopic methods utilize the interaction of X-rays with the core electrons of atoms to provide element-specific information about the electronic configuration, oxidation state, and local atomic structure.
X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides detailed information on the electronic state and coordination geometry of a specific element within a material. uu.nluwo.ca The technique involves tuning the energy of an X-ray beam through the absorption edge of a core electron of the target element and measuring the resulting absorption coefficient. materialsproject.org
For Iron potassium bis(sulphate), analysis is performed at the iron K-edge. The energy of this absorption edge is highly sensitive to the oxidation state of the iron atom. researchgate.net By comparing the edge position in the spectrum of FeK(SO₄)₂ with the spectra of well-characterized iron standards (e.g., FeO for Fe²⁺ and Fe₂O₃ for Fe³⁺), the +3 oxidation state of iron in the compound can be definitively confirmed. uu.nlacs.org
Furthermore, the pre-edge region of the XANES spectrum, which arises from electronic transitions from the 1s core level to unoccupied 3d orbitals, is sensitive to the local coordination environment of the iron atom. researchgate.netprinceton.edu The intensity and shape of these pre-edge features can be used to distinguish between different coordination geometries, such as tetrahedral or octahedral coordination, providing a deeper understanding of the Fe³⁺ ion's structural role in the compound. rsc.org
Operando Synchrotron X-ray Diffraction (XRD) is a powerful technique used to monitor the changes in the crystal structure of a material in real-time as it is subjected to a chemical reaction or changing physical conditions. nih.gov The use of high-intensity synchrotron radiation allows for very rapid data collection, enabling the study of dynamic processes. elsevierpure.com
In the context of Iron potassium bis(sulphate), operando synchrotron XRD could be employed to study processes such as its thermal decomposition. By heating the sample on the diffractometer and collecting diffraction patterns continuously, one could observe the disappearance of the initial FeK(SO₄)₂ phase and the emergence of new crystalline phases corresponding to intermediate compounds or final decomposition products. nih.gov This allows for the precise determination of transition temperatures and provides a detailed mechanistic pathway of the decomposition process. The high resolution of synchrotron XRD also allows for the tracking of subtle changes in the crystal lattice parameters leading up to a phase transition. elsevierpure.com
Thermal Stability and Decomposition Kinetics
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) for Thermal Behavior
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the thermal decomposition of iron potassium bis(sulphate). icm.edu.plcambridge.org TGA records the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material, revealing endothermic and exothermic events. icm.edu.pl
In the context of jarosite (KFe₃(SO₄)₂(OH)₆) decomposition, the formation and subsequent decomposition of iron potassium bis(sulphate) (KFe(SO₄)₂) are key stages. icm.edu.pl TGA/DTA studies on potassium-jarosite show a significant mass loss at approximately 443.0 °C, corresponding to dehydroxylation and the formation of KFe(SO₄)₂ and Fe₂O₃. icm.edu.pl Further heating leads to the decomposition of KFe(SO₄)₂. icm.edu.pl
A study on the mineral yavapaiite, the naturally occurring form of KFe(SO₄)₂, indicated that its final breakdown commences around 500°C, with a major endothermic peak observed at 700°C. researchgate.net
Table 1: Key Thermal Events in the Decomposition of Potassium-Jarosite Leading to and Including the Decomposition of Iron Potassium Bis(sulphate)
| Temperature (°C) | Thermal Event | Technique | Observation |
|---|---|---|---|
| ~443.0 | Dehydroxylation of Jarosite | TGA/DTA | Mass loss of ~11.39 wt%, formation of KFe(SO₄)₂ and Fe₂O₃. icm.edu.pl |
| 688.3 | Desulfonation of KFe(SO₄)₂ | TGA/DTA | Significant mass loss of ~20.99 wt%. icm.edu.pl |
| 779.3 | Final Decomposition | TGA/DTA | Further mass loss of ~3.08 wt%. icm.edu.pl |
| ~700 | Final breakdown of yavapaiite structure | DTA | Major endothermic peak. researchgate.net |
Multi-Stage Thermal Decomposition Pathways and Products
During the thermal decomposition of potassium jarosite, iron potassium bis(sulphate) (KFe(SO₄)₂) is formed as a distinct intermediate phase. icm.edu.pl The dehydroxylation of jarosite at around 443.0 °C leads to the following reaction:
KFe₃(SO₄)₂(OH)₆ → KFe(SO₄)₂ + Fe₂O₃ + 3H₂O icm.edu.pl
The presence of KFe(SO₄)₂ at temperatures above this dehydroxylation step has been confirmed through X-ray diffraction (XRD) analysis of the heated samples. icm.edu.pltainstruments.com Weak peaks corresponding to KFe(SO₄)₂ have been observed in samples recovered after heating jarosite to 710 K. tainstruments.com
Upon further heating, iron potassium bis(sulphate) decomposes into potassium sulfate (B86663) (K₂SO₄) and iron(III) oxide (Fe₂O₃), with the release of sulfur trioxide gas. icm.edu.pl This desulfonation step occurs at temperatures around 688.3 °C and 779.3 °C. icm.edu.pl The proposed reaction for this decomposition is:
2KFe(SO₄)₂ → K₂SO₄ + Fe₂O₃ + 3SO₃(g) icm.edu.pl
The final solid products, potassium sulfate and iron(III) oxide (in the form of hematite), have been identified in the residue after heating to temperatures above 800°C. tainstruments.com XRD analysis of jarosite samples heated to 1073 K confirms the presence of α-Fe₂O₃ and K₂SO₄ as the crystalline phases. tainstruments.com
Thermodynamic Parameters of Formation and Decomposition
The thermodynamic properties of iron potassium bis(sulphate) are essential for understanding its stability and formation pathways.
The standard enthalpy of formation (ΔH°f) of yavapaiite (KFe(SO₄)₂) has been determined using high-temperature oxide melt solution calorimetry. researchgate.net This experimental technique measures the heat released or absorbed when a substance is dissolved in a molten oxide solvent. The determined value is:
ΔH°f = -2042.8 ± 6.2 kJ/mol researchgate.net
Using the measured enthalpy of formation and literature data for other relevant compounds, the standard entropy (S°) and Gibbs free energy of formation (ΔG°f) for yavapaiite at 25 °C (298 K) have been calculated. researchgate.net These values provide insight into the spontaneity of the formation of iron potassium bis(sulphate) from its constituent elements.
Table 2: Thermodynamic Properties of Yavapaiite (KFe(SO₄)₂) at 298 K
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔH°f) | -2042.8 ± 6.2 | kJ/mol researchgate.net |
| Standard Entropy (S°) | 224.7 ± 2.0 | J/mol·K researchgate.net |
| Gibbs Free Energy of Formation (ΔG°f) | -1818.8 ± 6.4 | kJ/mol researchgate.net |
Kinetic Studies of Thermal Degradation and Transformation Reactions
The thermal decomposition of compounds analogous to iron potassium bis(sulphate), such as jarosite (MFe₃(SO₄)₂(OH)₆, where M can be potassium), provides significant insights into the kinetic processes involved. The decomposition is a multi-step process, beginning with dehydration followed by the elimination of structural components at higher temperatures.
Kinetic analyses of the thermal decomposition of related iron-containing sulfates reveal complex reaction mechanisms that can involve multiple parallel and consecutive pathways. smolecule.com Isoconversional analysis, a method used to study the kinetics of solid-state reactions, has shown that the decomposition kinetics can vary significantly as the reaction progresses, indicating that different rate-limiting steps may control the process at different stages of conversion. smolecule.com
Mathematical modeling of these thermal degradation processes often indicates that the reaction kinetics can be described by first-order models. The activation energies, which represent the energy barrier that must be overcome for the reaction to occur, for these decomposition reactions typically fall within the range of 150 to 250 kJ/mol. smolecule.com Specifically, studies on synthetic mercury jarosite, which serves as a model for potassium-containing systems, have identified distinct mass loss events at approximately 290°C, 365°C, 543°C, and 665°C. smolecule.com These events correspond to the sequential elimination of different structural parts of the compound, with the highest activation energy being associated with the final removal of sulfate groups. smolecule.com
For instance, the decomposition of ferrous sulfate (FeSO₄) into iron(III) oxide (Fe₂O₃) has been characterized by an apparent activation energy of approximately 250 kJ/mol, highlighting a significant effect of temperature on the rate of decomposition. mdpi.com
Below is an interactive data table summarizing the kinetic parameters for the thermal decomposition of related sulfate compounds.
| Compound/Process | Temperature Range (°C) | Activation Energy (kJ/mol) | Kinetic Model |
| Jarosite Decomposition | 290 - 665 | 150 - 235 | Varies with conversion |
| Potassium Alum Decomposition | Not specified | 150 - 250 | First-order |
| Ferrous Sulfate Decomposition to Iron(III) Oxide | 500 - 575 | ~250 | Not specified |
Note: The data presented is based on studies of analogous compounds and provides an expected range for the thermal decomposition of iron potassium bis(sulphate).
Influence of Atmospheric Conditions and Catalytic Agents on Thermal Processes
Catalytic agents can also play a crucial role in the thermal decomposition of iron potassium bis(sulphate) and related compounds. Iron oxides themselves are known to be effective catalysts in various reactions, including the thermal decomposition of other chemical compounds like ammonium (B1175870) perchlorate. nih.govresearchgate.net The addition of iron(III) oxide (Fe₂O₃) has been shown to lower the decomposition temperature of ammonium perchlorate, thereby increasing the burning rate of propellants. researchgate.net
Furthermore, heterodinuclear catalysts containing iron(III) and potassium(I) have demonstrated high thermal stability and catalytic activity in polymerization reactions, outperforming their single-metal counterparts. rsc.org This suggests a synergistic effect between the two metal ions. The presence of other metal oxides can also influence thermal decomposition. For instance, in the decomposition of potassium nitrate (B79036), Fe₂O₃ and Mn₂O₃ nanoparticles have shown a catalytic effect, while TiO₂ nanoparticles have an inhibitory effect. researchgate.net
The table below illustrates the effect of different atmospheric conditions and catalysts on the thermal decomposition of related compounds.
| Compound | Atmosphere/Catalyst | Observed Effect |
| Ferrous Sulfate Heptahydrate | Nitrogen | Dehydration to anhydrous FeSO₄. mdpi.com |
| Ferrous Sulfate Heptahydrate | Air (Oxidizing) | Oxidation of Fe(II) to Fe(III) alongside dehydration. mdpi.com |
| Ammonium Perchlorate | Iron(III) Oxide | Lowered decomposition temperature. researchgate.net |
| Potassium Nitrate | Iron(III) Oxide Nanoparticles | Catalytic effect, lowered activation energy. researchgate.net |
| Potassium Nitrate | Manganese(III) Oxide Nanoparticles | Catalytic effect, lowered activation energy. researchgate.net |
| Potassium Nitrate | Titanium(IV) Oxide Nanoparticles | Inhibitory effect, increased activation energy. researchgate.net |
This table provides examples of how atmospheric and catalytic conditions can alter thermal decomposition processes, which are principles applicable to iron potassium bis(sulphate).
Electrochemical Applications in Energy Storage Systems
Iron Potassium Bis(Sulphate) as a Cathode Material for Potassium-Ion Batteries (KIBs)
Recently, the yavapaiite-type iron potassium bis(sulphate), with the chemical formula KFe(SO₄)₂, has been identified as a novel and highly promising cathode material for KIBs. researchgate.net Its crystal structure is conducive to potassium ion movement, and its composition relies on earth-abundant elements, aligning with the goals of sustainable energy storage. researchgate.net
A related compound, orthorhombic iron-based fluorosulfate (B1228806) (KFeSO₄F), is also extensively studied. nih.gov It is recognized for its high theoretical capacity, a high voltage plateau, and a unique three-dimensional conduction pathway for potassium ions, which is beneficial for rapid charging and discharging. nih.govresearchgate.net Both KFe(SO₄)₂ and KFeSO₄F represent the potential of iron-based sulfates in advancing KIB technology.
Electrochemical Performance Evaluation
The viability of a cathode material is determined through rigorous electrochemical testing, which evaluates its voltage, capacity, efficiency, and stability over numerous cycles.
First-principles calculations, based on density functional theory (DFT), are crucial for predicting the electrochemical properties of new materials before extensive experimental work. For KFe(SO₄)₂, these calculations have been used to predict the theoretical average voltage and to analyze ion diffusion pathways and their associated activation energies. researchgate.net The results from these computational studies confirmed the feasibility of KFe(SO₄)₂ as a robust, high-voltage cathode material for KIBs. researchgate.net Such theoretical frameworks are instrumental in accelerating the discovery and optimization of new battery materials. berkeley.edu
The specific capacity of KFe(SO₄)₂ has been experimentally determined to be approximately 94 mAh g⁻¹ at a C/20 rate (a full discharge in 20 hours), which is near its theoretical maximum. researchgate.net The electrochemical process is driven by the reversible Fe³⁺/Fe²⁺ redox reaction. researchgate.net Furthermore, it exhibits a high Coulombic efficiency of over 99%, indicating excellent reversibility of the potassium ion insertion/extraction process. researchgate.net
For comparison, modified versions of the related KFeSO₄F compound also show strong performance. A composite of KFeSO₄F with carbon nanotubes (CNTs), denoted KFSF@CNTs/DEG, delivers a superior reversible capacity of 110.9 mAh g⁻¹ at a 0.2C rate. nih.gov Similarly, doping KFeSO₄F with magnesium (specifically KFe₀.₉₅Mg₀.₀₅SO₄F-CNT) results in an initial discharge capacity of 107 mAh g⁻¹ at a 0.1C rate. acs.orgacs.org
| Compound | Current Rate | Specific Capacity (mAh g⁻¹) | Coulombic Efficiency (%) |
|---|---|---|---|
| KFe(SO₄)₂ | C/20 | 94 | >99 |
| KFSF@CNTs/DEG | 0.2C | 110.9 | - |
| KFe₀.₉₅Mg₀.₀₅SO₄F-CNT | 0.1C | 107 | - |
Long-term stability is a critical factor for practical battery applications. KFe(SO₄)₂ demonstrates excellent structural stability, retaining approximately 80% of its initial capacity after 300 cycles when tested at a high rate of 2C. researchgate.net
Engineered fluorosulfate compounds exhibit even more impressive durability. The KFSF@CNTs/DEG composite maintains 93.9% of its capacity after 2000 cycles at a 3C rate. nih.gov The Mg-doped KFe₀.₉₅Mg₀.₀₅SO₄F-CNT cathode retains about 93.5% of its initial capacity after 100 cycles at 0.1C, delivering 100 mAh g⁻¹ after starting at 107 mAh g⁻¹. acs.orgacs.org This high level of stability is attributed to the robust crystal framework that minimizes degradation during repeated cycling.
| Compound | Current Rate | Cycles | Capacity Retention (%) |
|---|---|---|---|
| KFe(SO₄)₂ | 2C | 300 | ~80 |
| KFSF@CNTs/DEG | 3C | 2000 | 93.9 |
| KFe₀.₉₅Mg₀.₀₅SO₄F-CNT | 0.1C | 100 | ~93.5 |
Rate capability measures the ability of a battery to maintain its capacity at high charge and discharge currents. The performance of KFe(SO₄)₂ at a high rate of 2C (a full charge or discharge in 30 minutes) highlights its potential for fast-charging applications. researchgate.net The open-framework structures of these sulfate-based materials are generally conducive to rapid ion transport, which is a key factor for good rate performance. nih.govbournemouth.ac.uk Composites such as KFSF@CNTs/DEG have also been noted for their impressive rate performance, which is enhanced by the high electronic conductivity provided by the interwoven carbon nanotubes. nih.gov
Ion Diffusion Mechanisms and Pathways within the Crystal Lattice
The efficient movement of potassium ions within the cathode's crystal structure is essential for high performance. The yavapaiite structure of KFe(SO₄)₂ features two-dimensional pathways that facilitate K⁺ diffusion. researchgate.net Operando synchrotron X-ray diffraction analysis has revealed that the material's crystal structure remains remarkably stable during charging and discharging, with a minimal volume change of only 1.83%. researchgate.net This structural integrity is crucial for ensuring a long cycle life.
First-principles calculations have further elucidated these pathways and confirmed low activation barrier energies for K⁺ diffusion within the KFe(SO₄)₂ lattice. researchgate.net Similarly, the KFeSO₄F structure possesses a three-dimensional framework with spacious channels that allow for a high K⁺ diffusion rate. nih.govbournemouth.ac.uk This intrinsic structural advantage, which minimizes strain and volume expansion, is a key reason why iron potassium sulphates are considered highly promising cathode materials for the development of stable and high-performance potassium-ion batteries. researchgate.netnih.gov
Redox Chemistry of Iron Species During Electrochemical Cycling
The electrochemical energy storage in KFe(SO₄)₂ is primarily achieved through the reversible redox reaction of the iron species within the host structure.
The functioning of KFe(SO₄)₂ as a cathode material is centered on the Fe³⁺/Fe²⁺ redox couple. researchgate.net During the discharge process, K⁺ ions are inserted into the crystal structure, and concurrently, Fe³⁺ ions are reduced to Fe²⁺. mdpi.com During charging, the reverse process occurs: K⁺ ions are extracted, and Fe²⁺ is oxidized back to Fe³⁺. mdpi.com This reversible one-electron reaction mechanism is responsible for the material's charge storage capacity. researchgate.net Experimental measurements have determined that the average working voltage for this redox activity in KFe(SO₄)₂ is approximately 3.3 V (vs. K⁺/K). researchgate.net
| Property | Value | Source |
| Active Redox Couple | Fe³⁺/Fe²⁺ | researchgate.net |
| Average Working Voltage | ~3.3 V (vs. K⁺/K) | researchgate.net |
| Theoretical Specific Capacity | 94 mAh g⁻¹ | researchgate.net |
| Experimentally Achieved Specific Capacity (at C/20) | ~94 mAh g⁻¹ | researchgate.net |
Structural Stability and Volume Changes During Intercalation/Deintercalation
For a cathode material to have a long cycle life, it must maintain its structural integrity through repeated cycles of ion insertion and removal.
| Structural Parameter | Details | Source |
| Crystal System | Monoclinic | geologyscience.ruresearchgate.net |
| Space Group | C2/m | geologyscience.ruresearchgate.net |
| Volume Change During Cycling | ~1.83% | researchgate.net |
| Cycling Stability (at 2C) | ~80% capacity retention after 300 cycles | researchgate.net |
Magnetic Properties and Fundamental Phenomena
Intrinsic Ferromagnetic Interactions within the Crystal Lattice
The magnetic properties of Iron potassium bis(sulphate) are fundamentally linked to its crystal structure. The compound belongs to the monoclinic space group C2/m, where the iron (Fe³⁺) ions are arranged in layers, forming a distorted triangular lattice. This geometric arrangement is crucial as it leads to frustrated magnetic interactions. In a triangular lattice of magnetic ions with antiferromagnetic nearest-neighbor interactions, it is impossible to simultaneously satisfy all pairwise interactions, a phenomenon known as geometric frustration.
Low-Temperature Magnetic Ordering Transitions
Iron potassium bis(sulphate) exhibits a transition to a magnetically ordered state at very low temperatures. Neutron diffraction studies have been pivotal in determining the nature of this ordered phase. Research has shown that KFe(SO₄)₂ undergoes a magnetic transition at a Néel temperature (Tₙ) below 15 K. Specifically, at 1.3 K, the compound is in a long-range ordered magnetic state.
In comparison, related iron-based sulphate and phosphate (B84403) compounds with similar Yavapaiite-like structures also exhibit magnetic ordering at low temperatures. For instance, the AFe(PO₃F)₂ family of compounds, which feature similar triangular Fe layers, display Néel temperatures in the range of 8.0 K to 10.0 K. These transitions are characterized by broad maxima in the magnetic susceptibility curves, indicative of low-dimensional magnetic interactions. In hydronium jarosite, a related iron sulphate mineral, a spin-glass freezing transition is observed at 16.5 K, which manifests as a broad anomaly in heat capacity data. The specific transition temperature and the nature of the ordered state in KFe(SO₄)₂ are a direct consequence of the balance between the frustrated interactions within the triangular layers and any weaker inter-layer interactions.
Characterization of Incommensurate Spiral Magnetic Structures
The low-temperature magnetic structure of Iron potassium bis(sulphate) is of particular scientific interest. While many triangular lattice antiferromagnets adopt a 120° helical spin structure, powder neutron diffraction studies have revealed a different arrangement for KFe(SO₄)₂. At 1.3 K, it adopts a sine wave modulated magnetic structure. researchgate.net
This is a significant finding because it deviates from the expected incommensurate helical structure that might be predicted by certain theoretical models for this type of lattice. researchgate.net In a sine wave modulated structure, the magnetic moments are aligned along a specific direction, and the magnitude of the moments varies sinusoidally through the crystal lattice. This contrasts with a helical structure where the direction of the magnetic moments rotates from one magnetic ion to the next. The adoption of this specific sine wave structure in KFe(SO₄)₂ points to the subtle interplay of exchange interactions and possibly magnetic anisotropy within the compound. researchgate.net
Influence of Structural Disorder on Magnetic Behavior
While specific studies on the effect of structural disorder on the magnetic properties of Iron potassium bis(sulphate) are not extensively documented, the principles observed in other magnetic materials can provide insight. Structural disorder, such as anti-site disorder where different cations exchange crystallographic sites, can have a profound impact on the magnetic behavior of a material.
In many magnetic compounds, an increase in structural disorder can lead to a significant decrease in the saturation magnetic moment. This is because disorder can introduce competing magnetic interactions, such as antiferromagnetic interactions in a predominantly ferromagnetic material, which leads to magnetic frustration and a reduction in the net magnetization. Furthermore, structural disorder can disrupt long-range magnetic ordering and, in some cases, lead to the emergence of spin-glass-like behavior at low temperatures. This is characterized by a freezing of spins in random orientations without long-range periodicity. Therefore, it is plausible that any significant structural disorder in KFe(SO₄)₂, such as vacancies or site mixing, would alter its magnetic transition temperature and the stability of its sine wave modulated ground state.
Magnetization Studies and Temperature-Dependent Magnetic Susceptibility
Magnetization and magnetic susceptibility measurements are essential tools for characterizing the magnetic properties of a material. For Iron potassium bis(sulphate), these studies would reveal the nature of the magnetic correlations above and below the ordering temperature.
Based on its antiferromagnetic ordering at low temperatures, the temperature-dependent magnetic susceptibility (χ) is expected to show a peak at the Néel temperature. Above this temperature, in the paramagnetic region, the susceptibility would typically follow the Curie-Weiss law, and the sign of the Weiss constant would indicate the nature of the dominant magnetic interactions. In related compounds with antiferromagnetic interactions, a negative Weiss constant is observed.
Table 1: Summary of Magnetic Properties of Iron Potassium Bis(sulphate)
| Property | Value / Description | Reference |
|---|---|---|
| Magnetic Ion | Fe³⁺ | General Knowledge |
| Lattice Type | Layered Triangular Lattice | researchgate.netgeologyscience.ruacs.org |
| Low-Temperature Magnetic Structure | Sine wave modulated | researchgate.net |
| Observation Temperature for Ordered Structure | 1.3 K | researchgate.net |
| Magnetic Ordering Transition | Antiferromagnetic | researchgate.net |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Iron potassium bis(sulphate) | KFe(SO₄)₂ |
| Yavapaiite | KFe(SO₄)₂ |
Reactivity and Degradation Processes in Materials Science
Interactions and Reactions with Iron Corrosion Products
Iron potassium bis(sulphate) is closely associated with the family of minerals known as jarosites. Jarosite, with the general formula AFe₃(SO₄)₂(OH)₆ where 'A' can be potassium (K⁺), sodium (Na⁺), ammonium (B1175870) (NH₄⁺), or hydronium (H₃O⁺), is a common secondary mineral formed during the oxidative weathering of iron-sulfide-bearing minerals. The formation of potassium jarosite is a significant process in environments rich in iron, sulfate (B86663), and potassium ions, particularly under acidic conditions.
In the context of iron corrosion, the presence of potassium and sulfate ions can influence the nature of the corrosion products formed. While salts like potassium sulfate (K₂SO₄) can increase the rate of corrosion by providing a soluble anodic and cathodic product, the formation of complex salts like potassium iron trisulfates (e.g., K₃Fe(SO₄)₃) is a critical factor in high-temperature corrosion scenarios, such as in boilers. ampp.orgpitt.edu These complex sulfates have melting points within the operational range of superheaters and are highly reactive, leading to accelerated metal loss. pitt.edu The formation of alkali iron trisulfates can occur through reactions with iron oxides and sulfur trioxide present in flue gases. pitt.edu
The interaction between iron and its corrosion products is a complex electrochemical process. The presence of electrolytes containing potassium and sulfate ions facilitates this process. Research has shown that the corrosion rate of iron in salt solutions generally increases with concentration up to a certain point, due to the enhanced electrical conductivity of the solution. ampp.org
Role in the Degradation of Historical and Archaeological Materials
The degradation of historical and archaeological materials is a significant concern for cultural heritage preservation. Iron potassium bis(sulphate) and related compounds play a crucial role in the deterioration of certain artifacts, particularly those that have been treated with alum or are composed of composite materials containing sulfur and iron.
Formation of KFe(SO₄)₂·H₂O (Krausite) as an Alteration Product in Alum-Treated Wood
Historical wooden objects, such as those recovered from marine environments, were often treated with alum (potassium aluminum sulfate dodecahydrate, KAl(SO₄)₂·12H₂O) for conservation purposes. unica.it However, this treatment can have unintended long-term consequences. In the presence of iron, often from nails or fittings within the wood, and sulfur from the alum or environmental sources, chemical reactions can lead to the formation of various alteration products.
Mechanisms of Sulfate Migration and Reaction within Composite Materials
In composite materials, particularly those found in historical and archaeological contexts, the migration of sulfate ions and their subsequent reaction with other components can lead to significant degradation. These materials may consist of a combination of organic matter (like wood or textiles) and inorganic components (like metals or pigments).
Sulfate ions can be introduced from various sources, including the breakdown of sulfide (B99878) minerals in the burial environment, atmospheric pollution (acid rain), or previous conservation treatments. Once present, these ions can migrate through the porous structure of the composite material. When they encounter iron, which may be a structural element or a corrosion product, reactions can occur to form iron sulfates.
The formation of compounds like iron potassium bis(sulphate) within the matrix of a composite material can have several detrimental effects:
Physical Stress: The crystallization of these salts within the pores and cracks of the material can exert significant pressure, leading to mechanical damage.
Chemical Alteration: The presence of acidic sulfate solutions can catalyze the hydrolysis of organic components like cellulose (B213188) in wood, weakening the material's structure.
Aesthetic Changes: The formation of colored corrosion products can stain and discolor the surface of the artifact.
Participation in Oxidation Phenomena in Material Degradation
Iron potassium bis(sulphate) contains iron in the +3 oxidation state, making it a potential oxidizing agent in certain chemical reactions. ontosight.ai Its formation is often a result of oxidation processes, and its presence can, in turn, contribute to further degradation through oxidative pathways.
In environments where sulfide minerals are exposed to air and water, their oxidation leads to the formation of sulfuric acid and the release of ferrous ions (Fe²⁺). These ferrous ions are then oxidized to ferric ions (Fe³⁺), a reaction that can be catalyzed by microorganisms. iieta.org The ferric ions can then react with potassium and sulfate ions to precipitate as potassium jarosite. iieta.orgmdpi.com This process is a key part of what is known as acid mine drainage, a significant environmental issue. www.csiro.au
The oxidative power of related iron compounds is also harnessed in some applications. For instance, ferrate(VI) (FeO₄²⁻), which contains iron in a +6 oxidation state, is a powerful oxidizing agent used in water treatment. researchgate.net While not directly iron potassium bis(sulphate), this illustrates the role of iron's variable oxidation states in chemical reactivity. The degradation of some organic contaminants can be achieved using a ferrous-peroxydisulfate system, which generates sulfate radicals as the primary active species. rsc.org
The table below summarizes the conditions that favor the formation of jarosite, a compound closely related to iron potassium bis(sulphate).
| Parameter | Favorable Conditions for Jarosite Formation |
| pH | Acidic conditions are required. iieta.org |
| Temperature | Increased temperature can increase the rate of precipitation. csu.edu.cn |
| Precursors | Presence of iron (III), sulfate, and a cation source (e.g., K⁺). iieta.org |
| Oxidizing Environment | Necessary for the oxidation of Fe²⁺ to Fe³⁺. www.csiro.au |
Table 1: Conditions Favoring Jarosite Formation
Future Research Directions and Unexplored Avenues
Advanced Computational Modeling and Simulations for Structure-Property Relationships
While initial first-principles calculations have successfully predicted the theoretical voltage, ion diffusion pathways, and activation energy barriers for KFe(SO4)2 as a potassium-ion battery cathode, there remains a vast landscape for computational exploration. researchgate.net Advanced modeling can serve as a predictive tool to guide experimental efforts, saving time and resources.
Future research should focus on:
Predicting Diverse Physical Properties: Utilizing Density Functional Theory (DFT) and other simulation techniques to predict a wider range of characteristics beyond electrochemical behavior. This includes thermal stability, mechanical properties (e.g., bulk modulus, shear modulus), and magnetic properties, as related iron sulfate (B86663) systems are known to exhibit interesting magnetic behaviors. arxiv.orgchalmers.se
Defect and Dopant Studies: Computational modeling has been effectively used to investigate defect structures and impurity preferences in related potassium iron sulfates like jarosite. core.ac.uk Similar methods can be applied to KFe(SO4)2 to understand intrinsic defects and predict the effects of intentional doping on electronic conductivity, ionic mobility, and structural stability.
Nanostructure Simulation: Modeling the properties of KFe(SO4)2 in various nanostructured forms, such as nanosheets or nanowires. Simulations can reveal how quantum confinement and surface effects at the nanoscale alter the electronic band structure and electrochemical performance.
Table 1: Potential Computational Modeling Applications for KFe(SO4)2
| Computational Method | Target Property/Phenomenon | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic band structure, magnetic ordering, mechanical stability | Guiding development for electronic and spintronic applications; predicting material durability. arxiv.org |
| Ab Initio Molecular Dynamics (AIMD) | Ion diffusion mechanisms at various temperatures, structural changes during cycling | Optimizing rate capability and cycle life in batteries. researchgate.net |
| Defect Chemistry Calculations | Formation energies of vacancies, interstitials, and dopants | Designing strategies to enhance conductivity and performance through doping. core.ac.uk |
| Surface Modeling | Surface energy, adsorption of molecules, catalytic reaction pathways | Predicting catalytic activity and understanding interfacial phenomena in sensors and environmental applications. researchgate.net |
Exploration of Novel Synthesis Routes for Tailored Morphologies
The performance of KFe(SO4)2 is intrinsically linked to its physical form. Controlling the morphology at the micro- and nanoscale is crucial for maximizing properties like surface area and reaction kinetics. While traditional synthesis has focused on producing phase-pure powders, future work should explore methods that provide precise control over the material's architecture. researchgate.net
Promising unexplored synthesis routes include:
Template-Assisted Synthesis: Using hard or soft templates to create mesoporous structures or nanoparticles with a narrow size distribution, which could significantly enhance electrolyte contact and ion transport.
Microwave-Assisted Hydrothermal Methods: Employing microwave radiation to achieve rapid, uniform heating, potentially leading to the formation of unique morphologies and reducing synthesis time and energy consumption.
Exfoliation to 2D Nanosheets: The layered crystal structure of KFe(SO4)2 is analogous to other compounds that can be exfoliated into two-dimensional (2D) nanosheets. uni-muenchen.deuni-muenchen.de Research into liquid-phase exfoliation could yield single- or few-layer KFe(SO4)2, opening up applications in nanoelectronics and catalysis.
Bio-inspired Synthesis: Investigating the use of biological templates or microorganisms to guide the crystallization of KFe(SO4)2, offering a pathway to greener and more sustainable synthesis. researchgate.net
Table 2: Comparison of Novel Synthesis Routes for KFe(SO4)2
| Synthesis Route | Target Morphology | Key Advantage |
|---|---|---|
| Sol-Gel Synthesis | Homogeneous nanoparticles, thin films | High purity and control over stoichiometry. |
| Template-Assisted Synthesis | Porous networks, ordered nanostructures | High surface area, tailored porosity. |
| Liquid-Phase Exfoliation | 2D Nanosheets | Ultimate surface area, unique electronic properties. uni-muenchen.de |
| Microwave-Assisted Synthesis | Crystalline nanoparticles with controlled size | Rapid reaction rates and energy efficiency. |
Development of Hybrid Materials Incorporating Iron Potassium Bis(Sulphate) for Advanced Functionalities
To overcome the inherent limitations of KFe(SO4)2, such as moderate electronic conductivity, creating composite materials is a highly promising strategy. acs.org By combining it with other functional materials, its properties can be enhanced, and new capabilities can be introduced.
Future research in this area should target:
Carbon-Based Composites: Similar to strategies used for related fluoride (B91410) compounds, integrating KFe(SO4)2 with conductive carbon nanomaterials like graphene or carbon nanotubes (CNTs) could dramatically improve electronic conductivity and buffer the volume changes during electrochemical cycling. researchgate.netacs.orgacs.org
Conductive Polymer Hybrids: Coating KFe(SO4)2 particles with conductive polymers (e.g., polypyrrole, polyaniline) could create a conductive network, enhancing charge transfer kinetics while also protecting the active material from the electrolyte.
Metal Oxide Heterostructures: Fabricating heterostructures by combining KFe(SO4)2 nanosheets with other metal oxides could lead to synergistic effects, creating materials with enhanced catalytic activity or sensing capabilities.
Table 3: Potential Hybrid Materials and Their Target Functionalities
| Hybrid Partner | Targeted Enhancement | Potential Application |
|---|---|---|
| Graphene/Carbon Nanotubes | Electronic conductivity, mechanical stability | High-rate battery electrodes. researchgate.netacs.org |
| Conductive Polymers (e.g., PANI, PPy) | Conductivity, surface stability | Long-cycle life batteries, supercapacitors. |
| Titanium Dioxide (TiO2) | Photocatalytic activity, charge separation | Photocatalysis, environmental remediation. |
| Tin Dioxide (SnO2) | Gas sensing properties | Chemical sensors. |
In-depth Studies of Surface Chemistry and Interfacial Phenomena
The interaction of the KFe(SO4)2 surface with its environment governs its performance in many applications. A fundamental understanding of its surface chemistry and the phenomena that occur at its interfaces is currently lacking.
Key areas for future investigation include:
Surface Characterization: Employing advanced surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) to analyze the elemental composition, chemical states, and atomic structure of the KFe(SO4)2 surface. scribd.com
Solid-Electrolyte Interphase (SEI): In battery applications, detailed studies are needed to understand the formation, composition, and stability of the SEI layer that forms on the electrode surface. This layer is critical to the long-term stability and efficiency of the battery.
Catalytic Active Sites: Identifying the specific active sites on the KFe(SO4)2 surface responsible for catalytic activity. researchgate.net This involves combining experimental surface analysis with computational modeling to understand how reactants adsorb and react on the surface, which is relevant for applications in pollution control, such as nitrate (B79036) reduction or sulfur capture. researchgate.netresearchgate.net
Environmental Interactions: Studying the interfacial reactions between KFe(SO4)2 and various environmental media, such as groundwater, to assess its stability and potential role in the transport and sequestration of contaminants. iaea.org
Expanding Electrochemical Applications Beyond Potassium-Ion Batteries
While KFe(SO4)2 has shown promise for potassium-ion batteries due to its stable framework and the Fe3+/Fe2+ redox couple, these same properties make it an attractive candidate for other electrochemical systems. researchgate.net
Unexplored application areas that warrant investigation are:
Other Ion Batteries: Evaluating KFe(SO4)2 as a cathode material for other rechargeable batteries, including sodium-ion (Na-ion), lithium-ion (Li-ion), and potentially multivalent-ion (e.g., Zn2+, Mg2+, Ca2+) systems. Its open crystal structure may facilitate the intercalation of various ions. researchgate.net The existence of a stable Na0.97KFe(SO4)2 phase suggests that sodium-ion insertion is highly feasible. scribd.com
Electrocatalysis: Exploring the catalytic activity of KFe(SO4)2 for important energy conversion reactions, such as the Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR), or Nitrogen Reduction Reaction (NRR). Polyanionic compounds are gaining interest as stable and low-cost electrocatalysts.
Supercapacitors: Investigating the potential of nanostructured KFe(SO4)2, particularly porous architectures or 2D nanosheets, as an electrode material for pseudocapacitors, which store charge through rapid surface redox reactions.
Electrochemical Sensing: Developing sensors based on KFe(SO4)2 for the detection of specific chemical species. Its ability to interact with nitrates suggests a potential starting point for sensor development. researchgate.net
Table 4: Potential Electrochemical Applications Beyond K-Ion Batteries
| Application | Underlying Principle | Required Research Focus |
|---|---|---|
| Sodium-Ion Batteries | Intercalation of Na+ ions into the host structure. scribd.com | Electrochemical testing in Na-ion cells, structural analysis during sodiation. |
| Electrocatalysis (e.g., OER) | Surface redox activity of Fe centers. | Synthesis of high-surface-area morphologies, evaluation of catalytic performance. |
| Pseudocapacitors | Fast and reversible faradaic reactions at the surface. | Development of nanostructured electrodes, cyclic voltammetry studies. |
| Chemical Sensors | Change in electrical properties upon analyte adsorption. researchgate.net | Fabrication of thin-film devices, testing sensitivity and selectivity. |
Q & A
Q. What are the standard laboratory synthesis methods for Iron Potassium Bis(sulphate), and how is purity ensured?
Iron Potassium Bis(sulphate) is typically synthesized via controlled crystallization from stoichiometric mixtures of iron(II/III) sulfate and potassium sulfate under acidic conditions. Purity is verified using gravimetric analysis (e.g., sulfate content determination via barium sulfate precipitation ) and spectroscopic techniques like FTIR to confirm structural integrity. ISO 2487:1973 outlines standardized procedures for sulfate quantification, ensuring reproducibility .
Q. Which characterization techniques are most effective for identifying the crystalline structure and hydration states of Iron Potassium Bis(sulphate)?
X-ray diffraction (XRD) is critical for determining crystallinity and phase purity, while thermogravimetric analysis (TGA) identifies hydration states by measuring mass loss upon heating. FTIR spectroscopy can resolve sulfate ligand coordination modes (e.g., bridging vs. terminal sulfate groups) . For hygroscopic samples, controlled-environment XRD is recommended to prevent structural changes during analysis.
Q. How can researchers accurately quantify sulfate content in Iron Potassium Bis(sulphate) samples?
The barium sulfate gravimetric method (ISO 2487:1973) is the gold standard. Steps include:
- Dissolving the sample in dilute HCl to prevent precipitation of iron hydroxides.
- Adding excess barium chloride to precipitate sulfate as BaSO₄.
- Filtering, drying, and weighing the precipitate to calculate sulfate content . Interference from iron ions is minimized by maintaining acidic conditions and using masking agents if necessary.
Advanced Research Questions
Q. How does pH variation influence the stability and solubility of Iron Potassium Bis(sulphate) in aqueous systems?
Experimental design should involve:
- Preparing buffered solutions across a pH range (2–12).
- Monitoring solubility via UV-Vis spectroscopy or inductively coupled plasma (ICP) analysis.
- Assessing stability by tracking precipitate formation or color changes (indicative of iron oxidation state shifts). At low pH, sulfate may protonate, altering ligand coordination, while high pH promotes iron hydroxide formation .
Q. What experimental approaches resolve contradictions in reported thermal decomposition pathways of Iron Potassium Bis(sulphate)?
Discrepancies often arise from differing hydration states or atmospheric conditions. A combined TGA-DSC-XRD approach under inert vs. oxidative atmospheres can clarify decomposition steps. For example, under nitrogen, sulfate may reduce to sulfides, while oxygen promotes sulfate retention as iron oxides .
Q. How does Iron Potassium Bis(sulphate) participate in redox reactions, and what electrochemical methods are suitable for studying its behavior?
Cyclic voltammetry (CV) in aqueous or non-aqueous electrolytes can identify redox potentials for iron(II/III) transitions. Controlled-potential electrolysis coupled with in-situ Raman spectroscopy helps track intermediate species. Note that sulfate ligands may stabilize higher oxidation states, altering redox kinetics compared to simpler iron salts .
Q. What methodologies are effective for studying the compound’s interaction with organic ligands in coordination chemistry?
Spectrophotometric titration (e.g., with EDTA or phenanthroline) quantifies ligand displacement kinetics. Stability constants can be calculated using Job’s method or potentiometry. For crystallographic insights, synthesize co-crystals with target ligands and perform single-crystal XRD .
Q. How can researchers assess the environmental impact of Iron Potassium Bis(sulphate) leaching into soil or water systems?
Column leaching experiments simulate environmental conditions:
- Pack soil columns with known mineralogy.
- Apply the compound and elute with artificial rainwater.
- Analyze leachates via ICP-MS for iron, potassium, and sulfate ions. Compare results against regulatory thresholds for heavy metal mobility (e.g., iron bioavailability in acidic soils) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., thermal decomposition pathways), replicate experiments under strictly controlled conditions (humidity, atmosphere) and cross-validate with multiple techniques (TGA, XRD, Mossbauer spectroscopy).
- Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe local iron-sulfate coordination environments with high precision.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
